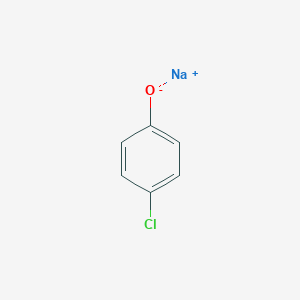

Sodium 4-chlorophenolate

描述

Sodium 4-chlorophenolate is a chemical compound with the molecular formula C₆H₄ClNaO. It is the sodium salt of 4-chlorophenol and is commonly used in various industrial and pharmaceutical applications. This compound is known for its antibacterial and antifungal properties, making it useful in a range of applications from disinfectants to preservatives .

准备方法

Synthetic Routes and Reaction Conditions: Sodium 4-chlorophenolate is typically synthesized by the reaction of 4-chlorophenol with sodium hydroxide. The reaction can be represented as follows: [ \text{C}_6\text{H}_4\text{ClOH} + \text{NaOH} \rightarrow \text{C}_6\text{H}_4\text{ClONa} + \text{H}_2\text{O} ] In this reaction, 4-chlorophenol is dissolved in an alkaline solution, and sodium hydroxide is added to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where 4-chlorophenol and sodium hydroxide are mixed under controlled conditions. The reaction is typically carried out at room temperature, and the product is purified through crystallization or other separation techniques .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield different reduced forms.

Substitution: This compound is known to undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Various chlorinated phenolic compounds.

Reduction: Reduced phenolic derivatives.

Substitution: Substituted phenolic compounds with different functional groups.

科学研究应用

Chemistry

Sodium 4-chlorophenolate serves as a reagent in organic synthesis, particularly in the preparation of other chlorinated phenolic compounds. Its unique para-substitution of chlorine contributes to its distinct reactivity compared to other chlorophenol derivatives.

Biology

The compound exhibits significant antimicrobial properties, making it useful in biological studies involving bacterial and fungal inhibition. It disrupts microbial cell membranes, leading to cell death, which is critical in research focused on microbial resistance and infection control.

Medicine

Historically, this compound has been utilized as a topical antiseptic and a local antibacterial agent in root canal therapy. Its effectiveness against pathogens makes it a valuable component in various medicinal formulations.

Industry

In industrial applications, this compound is employed as a fungicide and preservative in the pharmaceutical and pesticide industries. Its antibacterial properties enhance product stability and shelf life.

This compound's mechanism of action involves interaction with microbial cell membranes, leading to leakage of cellular contents. This mechanism underlines its effectiveness as an antimicrobial agent against a broad spectrum of bacteria and fungi.

Toxicological Effects

Research indicates that this compound exhibits toxicity to various organisms, with adverse effects observed at concentrations as low as 5 mg/L in aquatic environments. Studies suggest potential links to increased cancer risks among populations exposed to chlorophenols, highlighting the need for careful handling and regulation.

Biodegradation

Microbial degradation studies have shown that this compound can be effectively broken down by microorganisms such as Pseudomonas putida. A study indicated that this bacterium achieved approximately 90% removal efficiency within 14 days under controlled conditions.

| Parameter | Value |

|---|---|

| Initial Concentration | 31-42 mg/L |

| Complete Degradation Time | 52-122 hours |

| Microbial Species | Pseudomonas putida |

Applications in Plant Physiology

This compound acts as a precursor for synthesizing plant growth regulators like 4-chlorophenoxyacetic acid (4-CPA), which mimics auxin activity. This application is particularly beneficial in enhancing root growth and fruit development under suboptimal conditions.

Environmental Impact Assessment

A study assessing chlorophenol exposure among industrial workers revealed correlations between high exposure levels and increased incidences of soft-tissue sarcoma. This highlights the importance of stringent regulations regarding chlorophenol use in industrial settings.

Bioremediation Efforts

Research focusing on bioremediation strategies employed Pseudomonas putida to treat wastewater contaminated with chlorinated phenols. Results indicated that microbial action could significantly reduce environmental toxicity associated with these compounds.

作用机制

The mechanism of action of sodium 4-chlorophenolate involves its interaction with microbial cell membranes. It disrupts the cell membrane integrity, leading to leakage of cellular contents and ultimately cell death. This compound targets various molecular pathways involved in cell membrane synthesis and maintenance, making it effective against a broad spectrum of bacteria and fungi .

相似化合物的比较

- Sodium 2-chlorophenolate

- Sodium 3-chlorophenolate

- Sodium 4-bromophenolate

Comparison: Sodium 4-chlorophenolate is unique due to its specific chlorine substitution at the para position, which imparts distinct chemical and biological properties. Compared to sodium 2-chlorophenolate and sodium 3-chlorophenolate, the para-substitution in this compound results in different reactivity and antimicrobial efficacy. Sodium 4-bromophenolate, on the other hand, has a bromine atom instead of chlorine, which can lead to variations in its chemical behavior and applications .

生物活性

Sodium 4-chlorophenolate (Na-4-CP) is a compound derived from 4-chlorophenol, commonly used in various industrial applications, including as a herbicide and in the synthesis of plant growth regulators. This article explores the biological activity of this compound, focusing on its environmental impact, toxicity, and potential applications in biodegradation and plant physiology.

This compound is the sodium salt of 4-chlorophenol, characterized by its chemical formula . It is soluble in water and exhibits alkaline properties due to the presence of the sodium ion. The compound is caustic and toxic, necessitating careful handling in laboratory and industrial settings.

Toxicological Effects

Toxicity Studies:

this compound has been shown to exhibit significant toxicity to various organisms. In studies assessing its effects on aquatic life, it was found that concentrations as low as 5 mg/L can lead to adverse effects on fish and invertebrates. The compound's toxicity is primarily attributed to its ability to disrupt cellular functions and induce oxidative stress.

Carcinogenic Potential:

Research indicates a potential link between exposure to chlorophenols, including this compound, and increased cancer risk. A review of epidemiological studies suggested elevated risks for soft-tissue sarcoma and non-Hodgkin lymphoma among populations exposed to chlorophenols . However, specific data on this compound's carcinogenicity remains limited.

Biodegradation

Microbial Degradation:

this compound can be biodegraded by various microorganisms, particularly Pseudomonas species. A study demonstrated that Pseudomonas putida effectively degraded 4-chlorophenol, achieving approximately 90% removal efficiency within 14 days under controlled conditions . The biodegradation kinetics were modeled using Haldane-like equations, indicating that the presence of sodium salicylate (SA) influenced the degradation rate of both phenol and 4-chlorophenol.

Kinetic Parameters:

The degradation rates of this compound were assessed through batch experiments. The maximum specific degradation rate was found to be significantly affected by initial substrate concentrations, with complete removal achieved within varying time frames depending on microbial load and environmental conditions.

| Parameter | Value |

|---|---|

| Initial concentration | 31-42 mg/L |

| Complete degradation time | 52-122 hours |

| Microbial species | Pseudomonas putida |

Applications in Plant Physiology

This compound serves as a precursor for synthesizing plant growth regulators like 4-chlorophenoxyacetic acid (4-CPA). These compounds mimic auxin activity, promoting root growth and fruit development under suboptimal conditions. For instance, low concentrations of 4-CPA have been utilized commercially to enhance fruit setting in tomatoes .

Case Studies

-

Environmental Impact Assessment:

A study conducted on the effects of chlorophenol exposure in industrial workers revealed a correlation between high exposure levels and increased incidences of soft-tissue sarcoma. The study highlighted the need for stringent regulations regarding chlorophenol use in industrial settings . -

Bioremediation Efforts:

Research focusing on bioremediation strategies employed Pseudomonas putida to treat wastewater contaminated with chlorinated phenols. The results indicated a promising approach for reducing environmental toxicity through microbial action .

属性

CAS 编号 |

1193-00-6 |

|---|---|

分子式 |

C6H5ClNaO |

分子量 |

151.54 g/mol |

IUPAC 名称 |

sodium;4-chlorophenolate |

InChI |

InChI=1S/C6H5ClO.Na/c7-5-1-3-6(8)4-2-5;/h1-4,8H; |

InChI 键 |

MXJBIALFHGDUPE-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1[O-])Cl.[Na+] |

手性 SMILES |

C1=CC(=CC=C1[O-])Cl.[Na+] |

规范 SMILES |

C1=CC(=CC=C1O)Cl.[Na] |

Key on ui other cas no. |

1193-00-6 |

相关CAS编号 |

106-48-9 (Parent) |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。